molecular formula C9H19NO2 B13534173 Ethyl (S)-3-amino-5-methylhexanoate

Ethyl (S)-3-amino-5-methylhexanoate

Cat. No.: B13534173
M. Wt: 173.25 g/mol
InChI Key: KYJZDENXIPFFJX-QMMMGPOBSA-N
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Description

Ethyl (S)-3-amino-5-methylhexanoate is an organic compound with a specific stereochemistry, indicating the presence of a chiral center. This compound is a derivative of hexanoic acid, where the ethyl ester group is attached to the carboxyl group, and an amino group is present on the third carbon atom. The compound’s structure and stereochemistry make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-amino-5-methylhexanoate typically involves the esterification of 3-amino-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-amino-5-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Ethyl (S)-3-amino-5-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-amino-5-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl (S)-3-amino-5-methylhexanoate can be compared with other similar compounds, such as:

    Ethyl 3-aminohexanoate: Lacks the methyl group, which may affect its reactivity and biological activity.

    Ethyl 3-amino-5-ethylhexanoate: Has an additional ethyl group, which can influence its steric properties and interactions with enzymes.

    Ethyl 3-amino-4-methylhexanoate: The position of the methyl group is different, which can alter its chemical and biological properties.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and ester functional groups, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl (3S)-3-amino-5-methylhexanoate

InChI

InChI=1S/C9H19NO2/c1-4-12-9(11)6-8(10)5-7(2)3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1

InChI Key

KYJZDENXIPFFJX-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](CC(C)C)N

Canonical SMILES

CCOC(=O)CC(CC(C)C)N

Origin of Product

United States

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